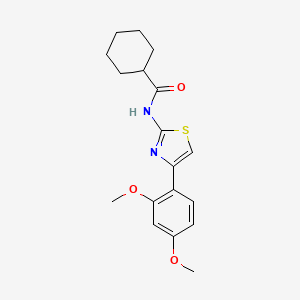

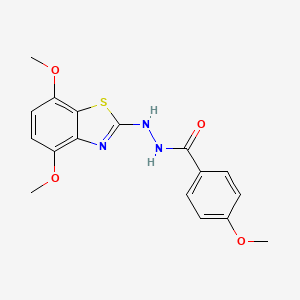

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide”, also known as QS11, is a small molecule that has garnered attention in research and industry due to its potential applications in various fields. It belongs to the class of organic compounds known as thiazoles . The molecular formula of this compound is C18H22N2O3S .

Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

Thiazoles have exhibited diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .

Physical And Chemical Properties Analysis

The molecular weight of “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide” is 346.44 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis of compounds with similar structural frameworks involves the reaction of dimethoxyphenyl and thiophenyl derivatives, leading to the creation of novel compounds with potential applications in material science and pharmaceuticals. For example, a study detailed the synthesis and crystal structure of a compound synthesized from dimethoxyphenyl and thiophenyl components, highlighting the importance of crystal structure determination in understanding compound properties (Prabhuswamy et al., 2016).

Biological Activity

- Thiazole derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. This suggests the potential for related compounds to be developed into therapeutic agents. For instance, compounds with a thiazole structure were found to have significant antimicrobial activity, indicating the potential for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide to have similar applications (Chawla, 2016).

Antiviral and Anticancer Studies

- Research on thiazole-containing compounds also encompasses their antiviral and anticancer effects. For example, certain thiazole C-nucleosides were synthesized and evaluated for their antiviral activity, suggesting the potential of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide in similar applications (Srivastava et al., 1977).

Chemical Properties and Applications

- Studies have also focused on the chemical properties of thiazole derivatives, such as their use as corrosion inhibitors or in the synthesis of novel dyes with antimicrobial properties. This highlights the chemical versatility and potential applications of compounds like N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide in materials science and industry (Farahati et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-13-8-9-14(16(10-13)23-2)15-11-24-18(19-15)20-17(21)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOFZNAOKZEAES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2372531.png)

![N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2372535.png)

![4-(3-Pyridin-4-yloxyazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2372543.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2372545.png)

![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)

![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)